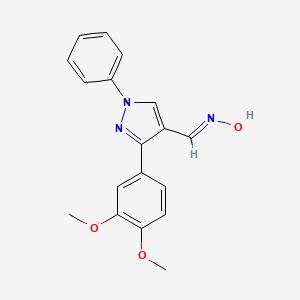

![molecular formula C21H28N2O4 B5524586 (1S*,5R*)-3-[4-(4-methoxyphenyl)-4-oxobutanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524586.png)

(1S*,5R*)-3-[4-(4-methoxyphenyl)-4-oxobutanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related bicyclic compounds often involves complex reactions that may include condensation, cyclization, and functional group transformations. For instance, compounds like 1,3-Diaxial Repulsionvs.π-Delocalization in the 7-Amino-2,4-diazabicyclo[3.3.1]nonan-3-one Skeleton were prepared and their crystal structures determined from single-crystal X-ray diffraction data, demonstrating the intricacies involved in synthesizing bicyclic structures (Weber et al., 2001).

Molecular Structure Analysis

The molecular structure of bicyclic compounds like the one is characterized by their bicyclic framework and substituent groups' orientation. For example, in the crystal structure of 2,4-Bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one, the molecule adopts a double chair conformation with equatorial orientations of substituents, highlighting the typical conformational features of such compounds (Parthiban et al., 2009).

Chemical Reactions and Properties

Bicyclic compounds undergo various chemical reactions, influenced by their structural features. The presence of functional groups like carbonyl, amino, and methoxy influences their reactivity. For instance, the synthesis of 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones involved regio- and diastereoselective condensation, showcasing the specific reactions these molecules can undergo (Ullah et al., 2005).

Physical Properties Analysis

The physical properties of such bicyclic compounds, including melting points, solubility, and crystal structure, are crucial for their application in synthesis and drug development. The crystal structure and physical properties are often elucidated using techniques like X-ray crystallography, as seen in the study of 2,4-Bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one (Parthiban et al., 2009).

Chemical Properties Analysis

The chemical properties of bicyclic compounds are influenced by their molecular structure, including stability, reactivity, and interaction with other molecules. Studies such as the conformations of derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one provide insights into how structural variations affect the chemical behavior of these molecules (McCabe et al., 1989).

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

- Divergent Synthesis Routes: A study by Zezula, Jacobson, and Rice (2007) detailed a novel synthetic route for creating ortho-hydroxy-E and -F oxide-bridged 5-phenylmorphans, highlighting the chemical's versatility and potential for generating complex molecular architectures (Zezula, Jacobson, & Rice, 2007).

- Bicyclic σ Receptor Ligands: Research by Geiger et al. (2007) synthesized stereoisomeric alcohols and methyl ethers from (R)- and (S)-glutamate, demonstrating high σ1 receptor affinity and cytotoxic activity against human tumor cell lines, suggesting potential therapeutic applications (Geiger et al., 2007).

Pharmacological Applications

- Opioid Receptor Affinity: A study by Siener et al. (2000) on the affinity of 3,7-diazabicyclo[3.3.1]nonan-9-ones to opioid receptors found that most of the synthesized diazabicycles showed considerable affinity for the kappa-receptor, indicating potential for development as peripheral kappa-agonists for conditions like rheumatoid arthritis (Siener et al., 2000).

- Biological Activity of Bispidine Derivatives: Malmakova et al. (2021) synthesized novel derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one, examining their biological activity and toxicity. These compounds showed local anesthetic activity with low toxicity, underscoring their potential for further pharmacological exploration (Malmakova et al., 2021).

Structural and Chemical Analysis

- Crystallographic Studies: Parthiban et al. (2009) conducted a detailed structural analysis of a related compound, providing insights into its molecular conformation and intermolecular interactions. This research contributes to a deeper understanding of the compound's chemical behavior and potential for further chemical modifications (Parthiban et al., 2009).

properties

IUPAC Name |

1-(4-methoxyphenyl)-4-[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]butane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4/c1-3-12-23-17-7-4-16(21(23)26)13-22(14-17)20(25)11-10-19(24)15-5-8-18(27-2)9-6-15/h5-6,8-9,16-17H,3-4,7,10-14H2,1-2H3/t16-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEIDJSUQARTFN-DLBZAZTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2CCC(C1=O)CN(C2)C(=O)CCC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CCC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5524507.png)

![2-({[4-(2-phenylvinyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5524521.png)

![N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5524527.png)

![1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine](/img/structure/B5524532.png)

![2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5524541.png)

![5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)

![2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5524562.png)

![3-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524565.png)

![6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524572.png)

amine hydrochloride](/img/structure/B5524574.png)

![4-ethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5524584.png)